4-(2-Chlorophenyl)-2-methyl-1-butene
Overview
Description
4-(2-Chlorophenyl)-2-methyl-1-butene, also known as 4-CMB, is a synthetic organic compound that has been used for a variety of scientific research applications. It is a colorless, volatile liquid that is soluble in most organic solvents. In the laboratory, 4-CMB is most commonly used as a reagent for organic synthesis reactions, as well as for the study of biochemical and physiological effects.
Scientific Research Applications
-
Chalcones
- Scientific Field : Pharmacology
- Application Summary : Chalcones and their analogs have been an area of great interest in recent years. They have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
- Methods of Application : Researchers have explored new approaches for the synthesis of chalcone derivatives .
- Results or Outcomes : These chalcone derivatives have revealed an array of pharmacological and biological effects .
-
Thiazole Derivatives
- Scientific Field : Chemistry and Biology
- Application Summary : Thiazole derivatives of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine have been synthesized and studied for their biological activities .
- Methods of Application : These compounds were synthesized in the presence of dichloromethane and triethylamine .
- Results or Outcomes : The newly synthesized compounds possess moderate to good biological activities .
properties
IUPAC Name |
1-chloro-2-(3-methylbut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLJYXGPQJGJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641109 | |
Record name | 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-methyl-1-butene | |
CAS RN |
731772-03-5 | |
Record name | 1-Chloro-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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